Bryonolol

Übersicht

Beschreibung

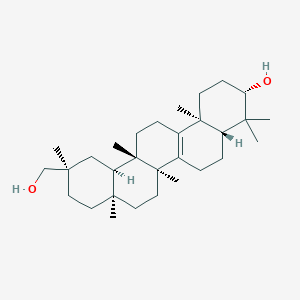

Bryonolol is a natural product derived from the seeds of the plant Trichosanthes kirilowii Maxim, which belongs to the Cucurbitaceae family . It is a triterpenoid compound with a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . This compound has been studied for its various biological activities, including its potential as an anti-inflammatory and anticancer agent .

Wirkmechanismus

Target of Action

Bryonolol, also known as Propranolol, is a non-selective beta-adrenergic antagonist . It primarily targets the beta-adrenergic receptors, specifically β1 and β2 receptors . These receptors are involved in various physiological processes, including heart rate regulation, blood pressure control, and stress response.

Mode of Action

This compound works by competitively blocking both β1 and β2 adrenergic receptors . This blockade results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . It also inhibits the release of renin from the kidneys, contributing to its antihypertensive effects .

Biochemical Pathways

For instance, it can affect calcium signaling, endosomal sorting, axon guidance, and neuronal morphology .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily through the CYP1A2, CYP2D6, and to a lesser extent, CYP2C19 and CYP3A4 enzymes . It has a bioavailability of approximately 26% . The drug’s elimination half-life is about 4-5 hours, and it is excreted mainly via the kidneys . In cases of renal and hepatic impairment, dose adjustment may be necessary .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by factors such as the patient’s age, gender, race, and the presence of renal or hepatic impairment . Furthermore, the drug’s environmental risk is considered low, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.18 .

Biochemische Analyse

Biochemical Properties

Bryonolol interacts with essential thiols within bacterial cells, such as cysteine, under aerobic conditions . It catalyzes the oxidation of these thiol groups to disulfides . This interaction plays a crucial role in its bacteriostatic activity.

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It induces bacteriostasis and inhibits bacterial growth

Molecular Mechanism

The molecular mechanism of this compound involves two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, this compound catalyzes the oxidation of thiol groups to disulfides .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable under acidic conditions .

Metabolic Pathways

It is known to interact with thiol groups in bacterial cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bryonolol can be synthesized through the extraction of the seeds of Trichosanthes kirilowii Maxim. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Trichosanthes kirilowii Maxim are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Bryonolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound can be carried out using halogenating agents such as bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Wissenschaftliche Forschungsanwendungen

Bryonolol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .

Chemistry:

- This compound is used as a reference standard in analytical chemistry for the identification and quantification of triterpenoid compounds.

- It serves as a lead compound for the development of new synthetic derivatives with enhanced biological activity.

Biology:

- This compound has been studied for its anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

- It exhibits anticancer activity by inhibiting the growth of various cancer cell lines, including melanoma, choriocarcinoma, hepatoma, and breast cancer .

Medicine:

- This compound’s potential as an anti-inflammatory and anticancer agent has led to its investigation in preclinical studies for the development of new therapeutic agents.

- It has shown promise in reducing inflammation and inhibiting cancer cell proliferation, making it a potential candidate for drug development.

Industry:

- This compound is used in the cosmetic industry for its potential anti-aging and skin-protective properties.

- It is also utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

Betulinic Acid: A triterpenoid with anticancer and anti-inflammatory properties. It is found in the bark of birch trees.

Ursolic Acid: Another triterpenoid with similar biological activities, found in various plants, including rosemary and apples.

Uniqueness of Bryonolol:

- This compound has a distinct molecular structure that contributes to its unique biological activities.

- Unlike betulinic acid and ursolic acid, this compound has not been widely studied, making it an interesting compound for further research and development.

Eigenschaften

IUPAC Name |

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHGNGMNAIRAI-QWNCWLTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

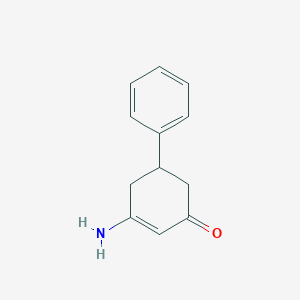

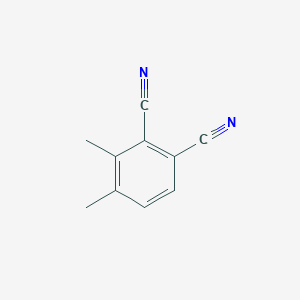

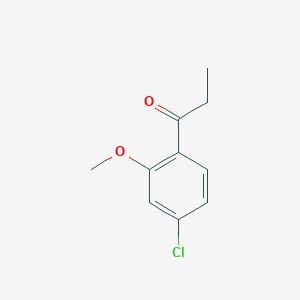

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

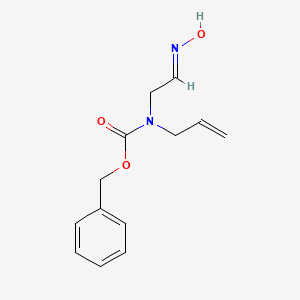

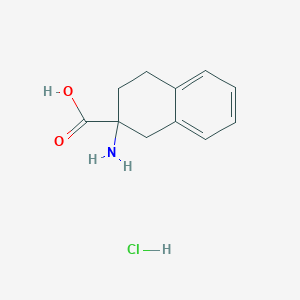

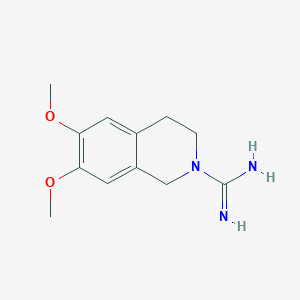

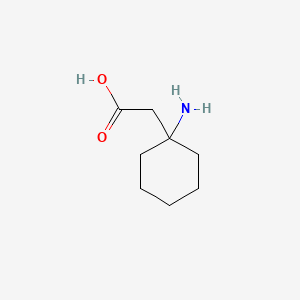

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)

![1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3036587.png)

![7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B3036594.png)

![2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid](/img/structure/B3036598.png)

![2-chloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036599.png)